2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O4S/c1-23-13-5-6-15(17)14(9-13)16(20)18-10-7-11-3-4-12(8-10)19(11)24(2,21)22/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXXYLHOZJHGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using sodium methoxide or methanol in the presence of a base.
Formation of the Azabicyclo Octane Moiety: This step involves the construction of the azabicyclo[3.2.1]octane ring system, which can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Sulfonylation: The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: Finally, the benzamide linkage is formed by reacting the substituted benzoyl chloride with the amine group of the azabicyclo octane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfonyl groups, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide moiety, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiols in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Products may include carboxylic acids, sulfoxides, or sulfones.
Reduction: Products may include dehalogenated compounds or reduced amides.
Substitution: Products may include substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide may be studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties may offer advantages in terms of stability, reactivity, or selectivity.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The azabicyclo octane moiety may enhance its ability to cross biological membranes, while the benzamide core could facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pharmacological and Physicochemical Differences
- Polarity and Solubility : The methylsulfonyl group in the target compound reduces logP (predicted ~4) compared to benzyl-substituted analogs (logP ~5.2), improving aqueous solubility .
- Metabolic Stability : Sulfonyl groups resist oxidative metabolism, unlike benzyl or alkynyl groups, which are prone to CYP450-mediated degradation .
- Receptor Binding : Bromo and methoxy substituents on the benzamide may enhance affinity for hydrophobic pockets in target receptors, as seen in related tropane derivatives with CNS activity (e.g., IP2015 in ) .
Biological Activity
2-bromo-5-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide (CAS Number: 2034385-63-0) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antioxidative properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁BrN₂O₄S |
| Molecular Weight | 417.3 g/mol |
| Structure | Structure |
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of various derivatives related to this compound against several cancer cell lines. Notably, compounds with structural similarities have shown significant inhibition of cell proliferation.
Case Study: Antiproliferative Effects
A study reported that certain derivatives exhibited IC₅₀ values ranging from 1.2 to 5.3 μM against multiple cancer cell lines, indicating strong antiproliferative activity. For instance:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 10 | MCF-7 | 1.2 |
| Compound 11 | HCT116 | 3.7 |
| Compound 12 | HEK 293 | 5.3 |
These results suggest that modifications in the molecular structure can enhance the antiproliferative effects, potentially making these compounds candidates for further development in cancer therapy .
Antibacterial Activity
The antibacterial properties of the compound were also investigated, particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated selective antibacterial activity.
Case Study: Antibacterial Effects
In a comparative study:
| Bacterial Strain | MIC (μM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 16 |
These findings highlight the potential of this compound as an antibacterial agent, particularly in treating infections caused by resistant strains .
Antioxidative Activity
In addition to its antiproliferative and antibacterial properties, the compound has demonstrated antioxidative activity through various assays, outperforming standard antioxidants such as butylated hydroxytoluene (BHT).
Research Findings on Antioxidative Effects
The antioxidative capacity was assessed using different methods, revealing that several derivatives exhibited improved antioxidative properties compared to BHT:
| Method | Compound ID | Relative Activity |
|---|---|---|
| ABTS Assay | Compound 9 | Higher than BHT |
| DPPH Assay | Compound 10 | Comparable to BHT |
These results indicate that structural modifications can enhance the antioxidative potential of similar compounds .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis can be optimized by:
- Base Selection: Use triethylamine (TEA) in tetrahydrofuran (THF) under reflux conditions to facilitate amide bond formation, as demonstrated in analogous benzamide syntheses .
- Substitution Reactions: Employ sodium hydroxide or potassium hydroxide for controlled substitution at the azabicyclo[3.2.1]octane moiety, ensuring minimal side-product formation .
- Solvent Compatibility: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction kinetics by stabilizing intermediates .
- Purification: Use column chromatography with gradients tailored to the compound’s polarity, validated via NIST solvent compatibility data .
What advanced techniques are recommended for resolving stereochemical uncertainties in the azabicyclo[3.2.1]octane core?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction, as applied to structurally similar 8-azabicyclo derivatives .
- Dynamic NMR Spectroscopy: Analyze diastereotopic protons or temperature-dependent splitting to infer conformational dynamics .
- Computational Modeling: Pair density functional theory (DFT) with experimental data to validate stereochemical assignments .
How should researchers design experiments to evaluate the compound’s interaction with enzyme targets?
Methodological Answer:
- In Vitro Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) for targets like kinases or GPCRs.
- Competitive Inhibition Studies: Co-crystallize the compound with enzymes (e.g., cytochrome P450 isoforms) to map active-site interactions .
- Mutagenesis Screens: Identify critical residues by comparing wild-type and mutant enzyme activity in the compound’s presence .
How can contradictory bioactivity data across studies be systematically addressed?
Methodological Answer:
- Variable Standardization: Control solvent (e.g., DMSO vs. acetonitrile), pH, and temperature across assays to isolate confounding factors .
- Orthogonal Validation: Cross-verify results using complementary techniques (e.g., LC-MS for purity and cell-based assays for activity) .
- Meta-Analysis: Apply statistical tools like hierarchical clustering to identify outliers or batch effects in published datasets .
What strategies are effective for derivatizing the benzamide moiety to explore structure-activity relationships (SAR)?
Methodological Answer:
- Electrophilic Substitution: Introduce halogens or methoxy groups at the benzamide’s 2- and 5-positions to modulate electron density .
- Click Chemistry: Attach triazole or isoxazole rings via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance target engagement .
- Metabolic Stability: Replace the methoxy group with deuterated or fluorinated analogs to assess pharmacokinetic improvements .
How do solvent polarity and reaction temperature influence the compound’s stability during long-term storage?
Methodological Answer:
- Solvent Screening: Store the compound in anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis, as per stability studies on sulfonamide analogs .
- Accelerated Degradation Tests: Use high-performance liquid chromatography (HPLC) to monitor degradation under stress conditions (e.g., 40°C/75% humidity) .
- Light Sensitivity: Store in amber vials to mitigate photodegradation, given the bromobenzamide’s UV absorption profile .
What analytical workflows are recommended for detecting impurities in scaled-up syntheses?
Methodological Answer:
- LC-MS/MS: Identify low-abundance impurities (<0.1%) with high-resolution mass spectrometry and tandem fragmentation .
- NMR Relaxation Editing: Suppress signals from the main compound to amplify impurity detection in <sup>1</sup>H-NMR spectra .
- Reference Standards: Compare retention times and spectral data against NIST-certified reference materials .
How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME or Schrödinger’s QikProp to estimate logP, blood-brain barrier permeability, and cytochrome P450 inhibition .
- Molecular Dynamics (MD): Simulate membrane permeability via lipid bilayer models to assess oral bioavailability .
- Metabolite Identification: Apply rule-based systems (e.g., Meteor Nexus) to predict phase I/II metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
